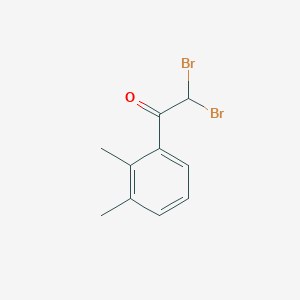
2,2-dibromo-1-(2,3-dimethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(2,3-dimethylphenyl)ethanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a 2,3-dimethylphenyl group attached to the ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone typically involves the bromination of 1-(2,3-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination. The general reaction can be represented as follows:
[ \text{C10H12O} + 2 \text{Br2} \rightarrow \text{C10H10Br2O} + 2 \text{HBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SHR).
Reduction Reactions: The compound can be reduced to 1-(2,3-dimethylphenyl)ethanone using reducing agents such as zinc (Zn) in acetic acid or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc in acetic acid or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1-(2,3-dimethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
Chemistry: 2,2-Dibromo-1-(2,3-dimethylphenyl)ethanone is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is used to study the effects of brominated ethanones on biological systems. It can be used to investigate enzyme inhibition, protein interactions, and cellular responses to brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may contribute to the design of molecules with enhanced biological activity and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants, plasticizers, and polymer additives.
作用机制
The mechanism of action of 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with cellular membranes, affecting membrane integrity and function.
相似化合物的比较
- 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 1-(2,3-Dimethylphenyl)ethanone
Comparison:
- 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and solubility.
- 2,2-Dibromo-1-(4-bromophenyl)ethanone: The presence of an additional bromine atom on the phenyl ring can enhance its reactivity and potential applications in bromination reactions.
- 1-(2,3-Dimethylphenyl)ethanone: Lacks the bromine atoms, making it less reactive in substitution and reduction reactions compared to 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone.
属性
分子式 |
C10H10Br2O |
|---|---|
分子量 |
305.99 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-4-3-5-8(7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI 键 |
MMNMHNHFIKMSIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)C(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
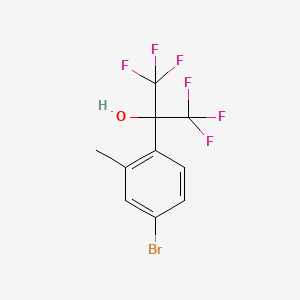
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
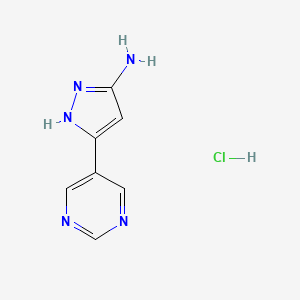
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13706955.png)
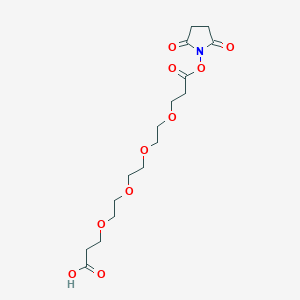
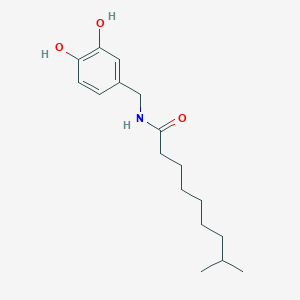
![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)
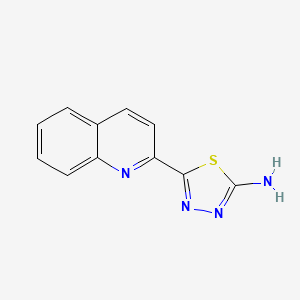

![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
